N-(2,5-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-21-24-25-22(30-21)18-11-14-7-5-6-8-17(14)26(18)13-20(27)23-16-12-15(28-2)9-10-19(16)29-3/h5-12H,4,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSBNVRZRSGUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenyl acetamide and 5-ethyl-1,3,4-oxadiazole derivatives. The chemical structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 346.4 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
2.1 Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies demonstrated that this compound displayed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia) with IC values in the micromolar range .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 0.65 |
| U937 | 2.41 |
| HeLa | 1.50 |
The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway. Flow cytometry assays indicated that treated cells showed increased annexin V binding and caspase activation, suggesting that the compound triggers programmed cell death in a dose-dependent manner .
2.3 Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology:
- Neuroprotection : Studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives similar to this compound were evaluated for their anticancer efficacy against leukemia and breast cancer cell lines. The results revealed that these compounds were more effective than traditional chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Potential
A preclinical trial investigated the neuroprotective effects of this compound on rat models subjected to neurotoxic agents. The results showed a significant reduction in neuronal death and improvement in behavioral outcomes compared to control groups .
4. Conclusion
This compound exhibits notable biological activities with potential applications in cancer therapy and neuroprotection. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
N-(2,5-dimethoxyphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has a complex molecular structure characterized by:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : Approximately 357.41 g/mol
- Functional Groups : The compound contains an indole moiety, oxadiazole ring, and methoxy groups which contribute to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in animal models treated with this compound compared to controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against several bacterial strains, including:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Shows inhibitory effects on Escherichia coli.
Neuroprotective Effects
Recent studies indicate potential neuroprotective effects of this compound in models of neurodegenerative diseases. It may help in:
- Reducing Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulating Neuroinflammatory Responses : This could be beneficial in conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the anticancer efficacy of this compound on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a study reported in Antibiotics, the compound was tested against common pathogens responsible for hospital-acquired infections. It demonstrated significant bactericidal activity at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
